beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt
Overview
Description
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a phosphorylated sugar derivative. It is a disodium salt form of beta-D-glucopyranose, which is a glucose molecule in its pyranose form. This compound is often used in biochemical research and various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt can be synthesized through the phosphorylation of beta-D-glucopyranose. The process typically involves the reaction of beta-D-glucopyranose with phosphoric acid in the presence of a base, such as sodium hydroxide, to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy sugars.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy sugars.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it into glucose-6-phosphate, a key intermediate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucopyranose 1-phosphate: Another phosphorylated glucose derivative with similar properties but different anomeric configuration.
Glucose-6-phosphate: A closely related compound involved in similar metabolic pathways.
Fructose-1-phosphate: A phosphorylated fructose derivative with distinct biochemical roles.
Uniqueness
Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific anomeric form and the presence of a disodium phosphate group. This configuration imparts distinct chemical and biochemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWBXYGZXXRX-UZUGEDCSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003916 | |
Record name | Disodium 1-O-phosphonatohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83833-15-2 | |
Record name | beta-Glucose-1-phosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 1-O-phosphonatohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-GLUCOSE-1-PHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5UE7E3KQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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